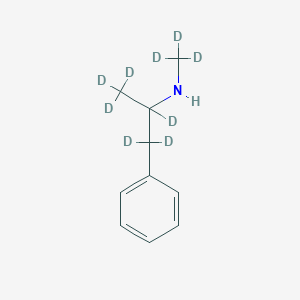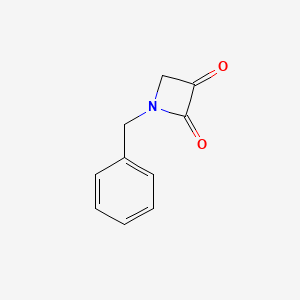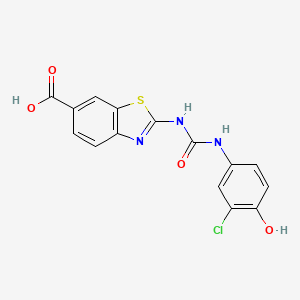
17|A-Hsd10-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17|A-Hsd10-IN-2 is a compound that targets the enzyme 17-beta-hydroxysteroid dehydrogenase type 10 (17β-HSD10). This enzyme plays a crucial role in various metabolic pathways, including the metabolism of neurosteroids, sex steroids, and branched-chain fatty acids. It is also involved in mitochondrial tRNA maturation and is a component of the mitochondrial ribonuclease P complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17|A-Hsd10-IN-2 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .
Chemical Reactions Analysis
Types of Reactions
17|A-Hsd10-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols .
Scientific Research Applications
17|A-Hsd10-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of 17β-HSD10 and its role in metabolic pathways.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
17|A-Hsd10-IN-2 exerts its effects by inhibiting the enzymatic activity of 17β-HSD10. This inhibition disrupts the metabolism of neurosteroids and sex steroids, leading to alterations in mitochondrial function and cellular metabolism. The compound binds to the active site of the enzyme, preventing the conversion of substrates and thereby modulating various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Frentizole: An inhibitor of 17β-HSD10 with potential therapeutic applications in Alzheimer’s disease.
Riluzole: Another inhibitor of 17β-HSD10, known for its neuroprotective properties.
Uniqueness
17|A-Hsd10-IN-2 is unique in its high specificity and potency as an inhibitor of 17β-HSD10. Unlike other inhibitors, it has shown promising results in preclinical studies for its potential to modulate mitochondrial function and improve outcomes in neurodegenerative diseases .
Properties
Molecular Formula |
C15H10ClN3O4S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[(3-chloro-4-hydroxyphenyl)carbamoylamino]-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C15H10ClN3O4S/c16-9-6-8(2-4-11(9)20)17-14(23)19-15-18-10-3-1-7(13(21)22)5-12(10)24-15/h1-6,20H,(H,21,22)(H2,17,18,19,23) |
InChI Key |
MLYXMALTIGQLLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)NC(=O)NC3=CC(=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



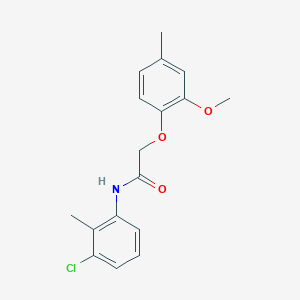
![(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)

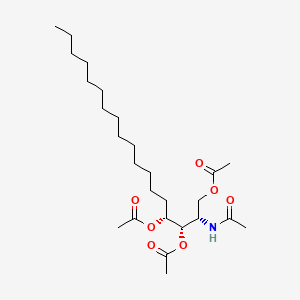
![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
![(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B11937278.png)
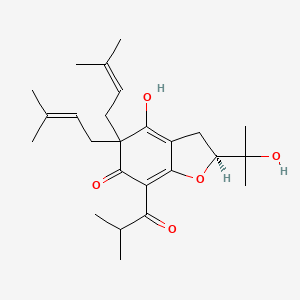
![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)
